7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
7-(4-Fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with the molecular formula C₁₉H₂₂FN₅O₂ and a molecular weight of 371.416 g/mol . It features a 4-fluorobenzyl group at position 7, a piperidin-1-ylmethyl substituent at position 8, and methyl groups at positions 1 and 3. The compound is structurally related to xanthine derivatives, which are known for diverse pharmacological activities. Its ChemSpider ID is 852178, and its CAS registry number is 359904-11-3 .
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-23-18-17(19(27)24(2)20(23)28)26(12-14-6-8-15(21)9-7-14)16(22-18)13-25-10-4-3-5-11-25/h6-9H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRDBEPZHFTFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride, 1,3-dimethylxanthine, and piperidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Substitution Reactions
The piperidin-1-ylmethyl and fluorobenzyl groups serve as key sites for nucleophilic and electrophilic substitutions.
Table 1: Substitution Reactions
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In synthesis pathways, the purine core undergoes substitution at position 8 using piperidine derivatives under basic conditions (K₂CO₃ in DMSO), forming stable C–N bonds .
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The fluorobenzyl group participates in azide substitution reactions, enabling click chemistry applications.
Oxidation Reactions
Oxidative modifications primarily target the purine ring and benzyl substituents.
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ | Aqueous acidic medium, 60°C | Hydroxylation of the purine ring | |
| H₂O₂ | Methanol, RT | Epoxidation of the benzyl group |
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Potassium permanganate selectively oxidizes the purine ring, introducing hydroxyl groups without degrading the piperidine moiety.
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Hydrogen peroxide mediates epoxidation at the benzyl double bond, enhancing solubility for pharmaceutical formulations.
Reduction Reactions
Reductive transformations focus on carbonyl groups and unsaturated bonds.
Table 3: Reduction Reactions
| Reducing Agent | Conditions | Outcome | Source |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Reduction of ketone to secondary alcohol | |
| LiAlH₄ | THF, reflux | Complete reduction of amide to amine |
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Sodium borohydride selectively reduces ketone groups to alcohols, preserving the purine scaffold.
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Lithium aluminum hydride fully reduces amide functionalities, enabling structural diversification.
Deprotection and Functional Group Interconversion
Synthetic routes often involve protective group strategies.
Key Example :
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Boc Deprotection : Treatment with concentrated HCl in MeCN removes tert-butoxycarbonyl (Boc) groups from intermediates, yielding free amines for further functionalization .
Comparative Reactivity of Structural Analogues
Table 4: Reactivity Comparison with Analogues
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Methyl-substituted analogues exhibit slower alkylation due to steric effects .
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Piperazine derivatives undergo facile acylation, improving pharmacokinetic properties .
Synthetic Optimization Challenges
Scientific Research Applications
Pharmacological Applications
This compound is primarily recognized for its role as a selective antagonist of the 5-hydroxytryptamine 1D (5-HT1D) receptor, which is significant in the treatment of various neurological disorders.
Neuropharmacology
- Serotonergic Antagonism: The inhibition of 5-HT1D receptors is crucial in managing conditions such as migraines and depression. By modulating serotonin pathways, it can potentially alleviate symptoms associated with these disorders .
Anti-inflammatory Effects
- Inflammation Modulation: Research indicates that compounds similar to this purine derivative exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammatory responses. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Anticancer Potential
- Cell Proliferation Inhibition: Some studies have shown that purine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This positions the compound as a candidate for further investigation in oncology .
Case Study 1: Serotonin Receptor Modulation
A study evaluated the effects of this compound on serotonin receptor activity in vitro. Results demonstrated significant antagonistic effects on the 5-HT1D receptor, leading to reduced neuronal excitability and potential therapeutic benefits in migraine treatment .
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment assessing the anti-inflammatory properties of related compounds, it was found that the purine derivative significantly reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli. This suggests a mechanism through which it could be utilized in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects at Position 7: The 4-fluorobenzyl group in the target compound enhances lipophilicity compared to 4-chlorobenzyl (HC608/HC070), which may influence blood-brain barrier penetration or receptor binding. Fluorine’s electron-withdrawing nature could also affect electronic interactions with target proteins .
Substituent Effects at Position 8: The piperidin-1-ylmethyl group in the target compound provides a flexible, nitrogen-rich side chain, contrasting with phenoxy groups in HC608/HC070. Phenoxy substituents in HC608 confer high TRPC5 selectivity (IC₅₀ = 6.2 nM vs. TRPC4 IC₅₀ = 32.5 nM), suggesting that bulkier, aromatic groups enhance channel specificity . 8-Alkylamino derivatives (e.g., compound 15 in ) exhibit antiarrhythmic activity, highlighting the role of basic nitrogen atoms in interacting with cardiac ion channels .
Biological Activity Trends :
- Chlorinated benzyl groups (HC608/HC070) correlate with TRPC5 modulation and CNS effects, while fluorinated analogs (target compound) may prioritize different targets due to altered electronic profiles.
- Piperidine-/piperazine-containing compounds (e.g., ) often show cardiovascular activity, suggesting the target compound’s piperidinylmethyl group could be optimized for similar applications .
Synthetic Accessibility: The target compound’s synthesis likely follows alkylation routes similar to , where theophylline derivatives are modified at N7 and C8 positions . In contrast, HC608/HC070 require multi-step protocols involving phenoxy coupling, which may limit scalability .
Limitations
- Biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- Evidence gaps exist for solubility, toxicity, and in vivo efficacy.
Biological Activity
7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.5 g/mol. Its structure features a purine base modified with a piperidine ring and a fluorobenzyl group, which contributes to its biological properties.
This compound primarily acts as a selective antagonist for the 5-hydroxytryptamine 1D (5-HT1D) receptor. The antagonistic activity on this receptor is significant as it plays a role in various neurological functions and has implications in treating disorders such as migraines and anxiety.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H27FN2O2 |
| Molecular Weight | 394.5 g/mol |
| Receptor Target | 5-HT1D |
| Activity Type | Selective Antagonist |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same class:
- Study on Serotonin Receptors :
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) :
- Antiproliferative Activity :
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis of purine-dione derivatives typically involves multi-step protocols, including nucleophilic substitutions, alkylation, and cyclization reactions. For structurally similar compounds (e.g., 7-benzyl-3-(4-fluorophenyl)-tetrahydropyrido-thieno-pyrimidinone), key steps include:
- Intermediate functionalization : Introducing the 4-fluorobenzyl group via alkylation under basic conditions (e.g., KCO in DMF) .
- Piperidine incorporation : Using piperidin-1-ylmethyl groups via nucleophilic substitution or reductive amination .
- Purine core assembly : Cyclization of dihydroxy precursors with urea or thiourea derivatives under acidic or thermal conditions. Optimization : Employ factorial design (e.g., Taguchi or Box-Behnken) to screen variables like temperature, solvent polarity, and catalyst loading. For example, a 2 factorial design reduced experimental runs by 40% while identifying optimal reaction times and yields .
Q. How can researchers characterize the crystalline structure and intermolecular interactions of this compound?
X-ray crystallography is critical for elucidating molecular conformation and non-covalent interactions. For analogous purine-dione derivatives:
- Crystallographic parameters :
| Parameter | Value (Example from ) |
|---|---|
| R.m.s. deviation | 0.0089 Å (fusion ring system) |
| Dihedral angles | 64.73° (benzyl), 81.56° (fluorophenyl) |
| Hydrogen bonds | N–H⋯F (2.12 Å), C–H⋯F (2.34 Å) |
- Stabilizing interactions : Halogen bonding (C–F⋯F, 3.449 Å) and π-π stacking between aromatic systems .
Methodology : Use single-crystal diffraction (Bruker SMART CCD) with SADABS absorption correction. Refinement software (e.g., SHELXL) achieves R-factors < 0.07 .
Advanced Research Questions
Q. What computational strategies are recommended to model the binding interactions of this compound with biological targets?
Quantum mechanical (QM) and molecular docking approaches are essential:
- Reactivity prediction : Apply density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites on the purine core .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding with kinases (e.g., PDE4 or CDK2). For accuracy:
- Parameterize the 4-fluorobenzyl group using RESP charges.
- Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- ICReDD framework : Integrate computational reaction path searches with experimental validation to prioritize synthetic routes .
Q. How can in vitro assays be designed to evaluate the compound’s pharmacokinetic and toxicity profiles?
Key assays :
- CYP450 inhibition : Use human liver microsomes and LC-MS to measure metabolic stability.
- Plasma protein binding : Equilibrium dialysis with radiolabeled compound .
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac toxicity risk. Experimental design :
- Apply a 3×3 matrix for dose-response studies (e.g., 0.1–10 μM).
- Include positive controls (e.g., verapamil for hERG) and statistical validation (ANOVA, p < 0.05) .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
Chromatographic methods :
- HPLC : Use Chromolith® columns (C18 phase) with gradient elution (ACN/HO + 0.1% TFA). Retention time optimization reduces co-elution of piperidine byproducts .
- Membrane filtration : Tangential flow filtration (TMWCO 1 kDa) to remove high-MW impurities . Validation : LC-HRMS (Q-TOF) confirms purity (>98%) and isotopic pattern matching .
Methodological Considerations
Q. How should researchers address discrepancies in activity data across different biological assays?
Root-cause analysis :
- Assay variability : Compare results from orthogonal methods (e.g., fluorescence vs. luminescence-based kinase assays).
- Solubility effects : Use DLS to quantify aggregation in buffer systems (PBS vs. HEPES) .
- Data normalization : Apply Z’-factor scoring to assess assay robustness and exclude outliers .
Q. What statistical approaches are critical for validating structure-activity relationship (SAR) hypotheses?
Multivariate analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
